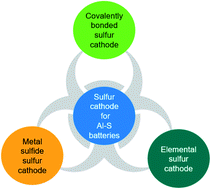Recent advances in cathode engineering to enable reversible room-temperature aluminium–sulfur batteries
Nanoscale Advances Pub Date: 2021-02-04 DOI: 10.1039/D0NA01019G
Abstract
The rigorous requirements, such as high abundance, cost-effectiveness, and increased storage capacities, pose severe challenges to the existing Li-ion batteries' long-term sustainability. Room-temperature aluminum–sulfur (Al–S) chemistry, in particular, is gaining importance due to its high theoretical energy density (1700 W h kg−1). Al–S battery technology is one of the emerging metal–sulfur candidates that can surpass current Li-ion chemistries. When coupled with sulfur, aluminum metal brings a cheap and energy-rich option to existing battery technologies. Owing to the unique virtues of the Al–S battery, it has garnered increasing interest among scientific communities. Al–S chemistry has been investigated for quite some time, yet the cell performance remained in its infancy, which poses a challenge to this technology's viability. Besides stabilizing the Al metal anode, the most important challenge in the practical development of Al–S batteries is the development of a suitable sulfur cathode material. Owing to the complexity of this multivalent system, numerous factors have been taken into account, but the best sulfur cathode is yet to be identified. A detailed exploration of sulfur cathodes and their implications on the battery performance are discussed in this mini-review article. We present a detailed picture of cathode materials that may serve as the reference guide for developing more practical cathode materials. Also, fundamental principles and challenges encountered in the development of the sulfur cathodes are highlighted. Through the knowledge disseminated in this mini-review, the development in the multivalent post-Li-ion battery can be accelerated. A glimpse of the future outlook on the Al–S battery system with different potential solutions is also discussed.


Recommended Literature
- [1] Tunable photoluminescence and magnetic properties of Dy3+ and Eu3+ doped GdVO4 multifunctional phosphors
- [2] On the determination of the bromine absorption of fats gravimetrically
- [3] Potential for manganese biofouling in water transmission lines using model reactors†
- [4] Synergistic effect of graphene as a co-catalyst for enhanced daylight-induced photocatalytic activity of Zn0.5Cd0.5S synthesized via an improved one-pot co-precipitation-hydrothermal strategy†
- [5] Green assessment of polymer microparticles production processes: a critical review†
- [6] The structural and electronic properties of NbSin−/0 (n = 3–12) clusters: anion photoelectron spectroscopy and ab initio calculations†
- [7] Formation and growth of sub-3 nm particles in megacities: impact of background aerosols
- [8] Exfoliation of WS2 in the semiconducting phase using a group of lithium halides: a new method of Li intercalation†
- [9] Engineering bimetal Cu, Co sites on 3D N-doped porous carbon nanosheets for enhanced oxygen reduction electrocatalysis†
- [10] Characterization of thin films of the solid electrolyte LixMg1−2xAl2+xO4 (x = 0, 0.05, 0.15, 0.25)†

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 169555-93-5
-
CAS no.: 170643-02-4









